molecular formula C11H16BrNO B7902062 3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol

3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol

Cat. No.: B7902062
M. Wt: 258.15 g/mol
InChI Key: HXAMLKIEHSNLDF-UHFFFAOYSA-N
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Description

3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. This small molecule is of interest in medicinal chemistry and ion channel research. For instance, structurally similar compounds have been identified as potential modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel through large-scale molecular docking studies . In such research contexts, novel scaffolds can function as allosteric modulators, either potentiating channel activity or inhibiting it, representing leads for developing therapeutics for conditions like cystic fibrosis or secretory diarrhea . Researchers can utilize this compound to investigate novel pharmacological pathways and for structure-activity relationship (SAR) studies to develop new chemical tools with optimized efficacy and physical properties.

Properties

IUPAC Name

3-[(3-bromo-4-methylphenyl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAMLKIEHSNLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol typically involves the following steps:

    Bromination: The starting material, 4-methylbenzylamine, undergoes bromination to introduce a bromine atom at the 3-position of the aromatic ring.

    Alkylation: The brominated intermediate is then reacted with 3-chloropropanol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol (CAS: 1343040-29-8)

This fluoro-substituted analog shares the same propan-1-ol backbone and methyl-substituted aromatic ring but replaces bromine with fluorine. Key differences include:

  • Molecular Weight : 197.25 g/mol (fluoro) vs. 258.15 g/mol (bromo, calculated).
  • Electron Effects : Fluorine’s strong electron-withdrawing nature may reduce aromatic ring reactivity compared to bromine’s polarizability.
  • Biological Interactions : Fluorine’s smaller size could enhance membrane permeability, while bromine’s bulk might improve target binding affinity in hydrophobic pockets .

3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)

This pyridine-based analog features a chloro-nitro substituent and a methylamino group. Differences include:

  • Synthetic Yield: 71% for IV-9 vs.

Amino Alcohol Structural Isomers

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol (CAS: 1270068-33-1)

This isomer positions the amino group directly on the phenyl ring rather than via a methylene linker. Key contrasts:

  • Flexibility : The methylene spacer in the target compound may enhance conformational flexibility, affecting receptor binding.
  • Molecular Weight : 244.13 g/mol (isomer) vs. 258.15 g/mol (target).
  • Stereochemistry : The (3R) configuration in the isomer highlights the importance of chirality in biological activity, a factor unaddressed for the target compound .

Complex Heterocyclic Derivatives

Adamantane-Substituted Purine Derivatives (4e, 4f, 4g)

These compounds combine propan-1-ol with purine and adamantane moieties. Notable differences:

  • Synthetic Complexity: Multi-step synthesis (e.g., coupling with 3-aminopropanol) yields high-purity products (89–94% yields).
  • Biological Activity : Adamantane’s hydrophobicity and purine’s role in nucleotide mimicry suggest applications in antiviral or anticancer research, diverging from the target compound’s simpler structure .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Key Functional Groups Melting Point (°C)
Target Compound 258.15* Br Aromatic Br, propan-1-ol Not reported
3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol 197.25 F Aromatic F, propan-1-ol Not reported
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-ol 244.13 Br Direct amino-phenyl linkage Not reported
IV-9 246.05 Cl Pyridine, nitro Not reported

*Calculated based on molecular formula.

Research Implications and Limitations

  • Structural Insights : The methylene linker in the target compound may enhance flexibility compared to rigid isomers, but empirical data are lacking.
  • Synthetic Gaps : High yields in adamantane derivatives suggest optimized protocols, but the target’s synthesis remains uncharacterized.
  • Biological Potential: Fluorine and bromine analogs imply tunable pharmacokinetics, warranting further study on the target’s bioactivity.

Biological Activity

3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol, also known as (3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL, is a chiral compound characterized by a propanol backbone with an amino group and a brominated aromatic ring. Its molecular formula is C12_{12}H16_{16}BrN\O, and it has a molecular weight of 243.11 g/mol. This compound has garnered attention for its potential biological activities, particularly in modulating enzyme activity and interacting with specific receptors.

Chemical Structure and Properties

The unique arrangement of the bromine and methyl groups on the phenyl ring significantly influences the compound's chemical reactivity and biological properties. The electronic effects from these substituents may enhance or inhibit interactions with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC12_{12}H16_{16}BrN\O
Molecular Weight243.11 g/mol
Functional GroupsAmino group, Bromine atom, Hydroxyl group
ChiralityChiral compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group facilitates hydrogen bonding with enzymes and receptors, while the bromomethylphenyl moiety can engage in hydrophobic interactions. These interactions may lead to modulation of enzyme activities or receptor functions, contributing to its observed biological effects.

Enzyme Modulation

Preliminary studies suggest that this compound may act as an inhibitor or modulator in various biochemical pathways. Its ability to bind selectively to certain enzymes or receptors has been highlighted in research, indicating potential therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations have reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Study on Antibacterial Activity

A study evaluated various derivatives of related compounds for their antibacterial effectiveness. The results demonstrated that certain derivatives exhibited enhanced antibacterial activity with MIC values comparable to standard antibiotics like ciprofloxacin .

Structure–Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the structure, such as varying the position of bromine or introducing different substituents on the phenyl ring, significantly impacted the biological activity. For example, compounds with fluorine substitutions showed different binding affinities compared to those with bromine.

Q & A

Q. What are the recommended synthetic routes for 3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol in laboratory settings?

A common method involves reductive amination of 3-bromo-4-methylbenzylamine with 3-hydroxypropanal. Sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) can reduce the intermediate imine to the amine.

  • Key steps :
    • React 3-bromo-4-methylbenzylamine with 3-hydroxypropanal in ethanol at 0–25°C.
    • Add NaBH₄ in portions and stir for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
  • Yield : Typically 60–75%, depending on reaction scale and purity of precursors .

Q. How can the structure and purity of this compound be validated?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for signals at δ 1.6–1.8 ppm (CH₂CH₂OH), δ 3.5–3.7 ppm (NHCH₂), and δ 7.2–7.4 ppm (aromatic protons from the bromophenyl group) .
    • ¹³C NMR : Confirm the presence of the bromine-substituted aromatic carbons (δ 120–135 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95%) .
  • X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility or reactivity be resolved?

Contradictions often arise from impurities or solvent effects. A systematic approach includes:

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations).
  • Purity assessment : Use HPLC-MS to detect trace byproducts (e.g., unreacted benzylamine or oxidation products) .
  • Solvent screening : Test solubility in polar (water, DMSO) and nonpolar (hexane) solvents under controlled temperatures .
  • Reference standards : Compare with structurally similar compounds (e.g., 3-amino-3-(4-methylphenyl)propan-1-ol) to identify substituent-specific effects .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Catalytic hydrogenation : Replace NaBH₄ with Pd/C under H₂ pressure (1–3 atm) to improve scalability and reduce borohydride waste .

  • Temperature control : Maintain ≤30°C to minimize side reactions (e.g., over-reduction or decomposition).

  • Workflow :

    Step Conditions Yield Improvement
    Amine precursor synthesisUse Schlenk techniques for air-sensitive intermediates+10–15%
    Reductive aminationOptimize solvent (THF > ethanol) and H₂ pressure+20%

Q. How does the bromine substituent influence the compound’s reactivity in downstream applications?

The bromine atom enhances:

  • Electrophilicity : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids).
  • Steric effects : The 3-bromo-4-methyl group may hinder nucleophilic attack at the benzylic position, requiring tailored catalysts (e.g., Pd(PPh₃)₄) .
  • Biological interactions : Bromine’s hydrophobicity improves membrane permeability in cellular assays compared to non-halogenated analogs .

Methodological Challenges

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity in the amination step.
  • Chiral chromatography : Separate enantiomers using a Chiralpak® AD-H column (heptane/ethanol mobile phase) .
  • Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .

Q. What computational tools are suitable for studying this compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for receptors (e.g., GPCRs).
  • Molecular Dynamics (MD) : GROMACS to simulate stability in lipid bilayers or protein binding pockets.
  • QM/MM : Gaussian 16 for hybrid quantum-mechanical/molecular-mechanical studies of reaction mechanisms .

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